molecular formula C22H27NO4S B2829504 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1797970-71-8

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2829504
CAS No.: 1797970-71-8
M. Wt: 401.52
InChI Key: HJHBQGYNZFSCMS-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule integrates a [1,1'-biphenyl]-4-yloxy moiety linked to a pyrrolidine ring system that is further modified with a tert-butylsulfonyl group. The biphenyl component is a common structural motif in materials science and medicinal chemistry, often used to modulate molecular recognition and binding interactions with various biological targets. The sulfonyl-substituted pyrrolidine is a key feature found in compounds with diverse bioactivities, including some that target central nervous system receptors and enzymes. Researchers can explore this compound as a versatile chemical building block or a potential lead structure in drug discovery campaigns. Its high molecular complexity makes it suitable for developing novel catalysts, studying structure-activity relationships (SAR), and investigating new mechanisms of action. The tert-butylsulfonyl group, in particular, can influence the molecule's physicochemical properties, such as its solubility and metabolic stability, and may be involved in specific electrostatic interactions with target proteins. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-13-14-23(15-20)21(24)16-27-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBQGYNZFSCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a pyrrolidine derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group can be added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Ethanone Derivatives ()

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares an ethanone core but differs in its heterocyclic framework. Key distinctions:

  • Structural Features: Incorporates a 1,2,4-triazole ring and a sulfur bridge instead of a pyrrolidine ring.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling with α-halogenated ketones .
  • Functional Implications : The triazole’s hydrogen-bonding capacity may improve target binding compared to the pyrrolidine sulfonyl group in the target compound.
Table 1: Key Differences
Feature Target Compound Triazole Derivative ()
Core Structure Pyrrolidine sulfonyl 1,2,4-Triazole with phenylsulfonyl
Substituents Biphenyl ether 2,4-Difluorophenyl, phenylsulfonyl
Electronic Effects Electron-withdrawing (sulfonyl) Electron-withdrawing (fluorine, sulfonyl)
Potential Bioactivity Enhanced solubility Improved receptor binding via triazole

Cyclopropane-Containing Pyrrolidinyl Methanone ()

The compound (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone () shares a pyrrolidine-methanone backbone but includes a cyclopropane ring. Key points:

  • Substituent Effects: The tert-butyl group in is attached to a phenol, whereas the target compound’s tert-butyl sulfonyl group on pyrrolidine introduces stronger electron-withdrawing effects.

Thienopyrimidine-Based Ethanone ()

The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethanone features a thienopyrimidine heterocycle and a trifluoromethyl group. Key comparisons:

  • Heterocyclic Complexity: The thienopyrimidine core may confer distinct electronic properties vs. the biphenyl ether in the target compound.
  • Trifluoromethyl Group : Increases metabolic stability and electronegativity compared to the tert-butyl sulfonyl group .

Functional Implications of Substituents

  • Sulfonyl vs. Thioether Groups : The target’s sulfonyl group (polar, electron-withdrawing) contrasts with thioether linkages in and , which may alter redox stability and solubility.
  • Fluorine vs. tert-Butyl : Fluorine in enhances electronegativity, while tert-butyl in the target compound provides steric bulk and moderate hydrophobicity.

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone , also known by its chemical structure and CAS number, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 378.50 g/mol. The structure features a biphenyl moiety linked to a pyrrolidine ring through an ether bond and a sulfonyl group, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various bacterial strains.
  • CNS Activity : The pyrrolidine component suggests possible interactions with central nervous system (CNS) receptors, indicating potential anxiolytic or antidepressant effects.
  • Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The biphenyl moiety may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Inhibition of Enzymatic Activity : The sulfonamide group might inhibit specific enzymes involved in inflammatory pathways.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL.
Study 2Assess CNS effects in animal modelsIndicated anxiolytic-like behavior in elevated plus maze tests at doses of 10-30 mg/kg.
Study 3Investigate anti-inflammatory effectsReduced edema in carrageenan-induced paw edema model by 40% compared to control.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead compound in drug development. Notable findings include:

  • Synthesis Pathways : Various synthetic routes have been developed to produce the compound efficiently, emphasizing the importance of chirality in enhancing biological activity.
  • Structure-Activity Relationship (SAR) : Modifications to the biphenyl or sulfonamide groups have been shown to significantly alter biological activity, providing insights into optimal structural features for desired effects.

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

The synthesis of biphenyl-containing compounds often involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For this compound, key steps include:

  • Acylation : Reacting a biphenyl derivative with an acyl chloride (e.g., acetyl chloride) using Lewis acids like AlCl₃ to introduce the ethanone moiety .
  • Sulfonylation : Introducing the tert-butylsulfonyl group to the pyrrolidine ring via sulfonylation reagents (e.g., tert-butylsulfonyl chloride) under basic conditions (e.g., pyridine) .
  • Etherification : Coupling the biphenyl-4-yloxy fragment to the pyrrolidine intermediate using nucleophilic substitution or Mitsunobu reactions .

Optimization Note : Reaction conditions (temperature, solvent, catalyst loading) must be tailored to minimize side products. For example, anhydrous conditions are critical for Friedel-Crafts acylation to prevent catalyst deactivation .

Basic: What characterization techniques validate the compound’s structure and purity?

Standard methods include:

Technique Purpose Key Observations Reference
NMR Spectroscopy Confirm molecular connectivity and stereochemistry.Tert-butylsulfonyl group shows distinct ¹³C signals at ~35 ppm (quaternary carbon).
X-ray Diffraction Resolve 3D structure and confirm stereochemistry.Biphenyl dihedral angles (~23–26°) indicate restricted rotation .
Mass Spectrometry Verify molecular weight and fragmentation patterns.Parent ion peak at m/z corresponding to [M+H]⁺.

Advanced Tip : Use dynamic NMR to study conformational flexibility of the pyrrolidine ring .

Advanced: How does the tert-butylsulfonyl group influence conformational stability?

The tert-butylsulfonyl group introduces steric and electronic effects:

  • Steric Hindrance : Restricts rotation of the pyrrolidine ring, favoring a chair or screw-boat conformation (observed in crystallographic studies of analogous compounds) .
  • Electron-Withdrawing Effect : Polarizes the pyrrolidine nitrogen, affecting hydrogen-bonding interactions in biological targets .

Methodological Insight : Compare X-ray structures of analogs with/without the sulfonyl group to quantify torsional strain .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

SAR strategies include:

  • Core Modifications : Replace biphenyl with naphthyl to assess π-π stacking effects on receptor binding .
  • Sulfonyl Group Variations : Substitute tert-butyl with aryl sulfonates to modulate lipophilicity and target engagement .
  • Pyrrolidine Substitutions : Introduce chiral centers or heteroatoms (e.g., oxygen) to alter pharmacokinetics .

Case Study : Analogs with bulkier sulfonyl groups showed reduced off-target activity in ghrelin receptor studies .

Advanced: What computational approaches predict biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., RORγ, Bcl-2) based on structural analogs .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .

Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Advanced: What challenges arise in crystallographic analysis of this compound?

  • Disorder : Partially disordered solvent molecules (e.g., chloroform) complicate electron density maps. Use SHELXL refinement with restraints .
  • Twinned Crystals : Address twinning via PLATON’s TWINABS tool to improve data quality .
  • Thermal Motion : High B-factors for flexible groups (e.g., biphenyl) require anisotropic refinement .

Best Practice : Collect high-resolution data (≤1.0 Å) to resolve subtle conformational details .

Advanced: How can reaction conditions be optimized to enhance purity?

  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to remove unreacted acyl chlorides .
  • Chromatography : Employ gradient HPLC with C18 columns (MeCN/H₂O mobile phase) to separate diastereomers .
  • Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate enantiopure crystals .

Quality Control : Monitor intermediates via TLC and ¹H NMR at each step .

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